3-(4-Methoxy-2-methylphenyl)propanoic acid
Overview
Description
“3-(4-Methoxy-2-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C11H14O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-(4-Methoxy-2-methylphenyl)propanoic acid” consists of a propanoic acid group attached to a 4-methoxy-2-methylphenyl group . The molecular weight of the compound is 194.232 .
Scientific Research Applications
Enantioseparation and Chiral Recognition
Enantioseparation of similar compounds, such as 2-(3-Methylphenyl)propanic acid and 2-(4-methylphenyl)propanoic acid, has been achieved using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector. These studies highlight the importance of the methyl group's position on the benzene ring in enantiorecognition and the potential use of such compounds in chiral recognition applications (Yang Jin et al., 2020).
Cyclization and Synthesis of Benzothiazepin-4(5H)-ones
Reactions involving methyl- and methoxyaminobenzenethiols with acrylic acid have led to the formation of compounds like N-{2-[(2-carboxyethyl)sulfanyl]-4-methylphenyl}-β-alanine, demonstrating the potential of 3-(4-Methoxy-2-methylphenyl)propanoic acid in synthetic chemistry, particularly in the formation of complex structures such as benzothiazepines (K. Rutkauskas et al., 2008).
Photochemical Synthesis of Chromones
Photochemical approaches have been used for the synthesis of chromones using esters of acids like 3-(4-Methoxy-2-methylphenyl)propanoic acid. This method shows the potential of these compounds in photochemical reactions and as precursors in the synthesis of chromones (M. Álvaro et al., 1987).
Metabolic Studies
Studies on the metabolic conversion of related compounds, such as the 3-(4-Methoxy-2-methylphenyl)propanoic acid, have contributed to understanding the methylation of aromatic compounds in human metabolism. This research has implications for pharmacology and toxicology, particularly in the context of drug metabolism and excretion (P. Smith and A. Bennett, 1958).
Polymer Science
In polymer science, compounds like 3-(4-Hydroxyphenyl)propanoic acid, related to 3-(4-Methoxy-2-methylphenyl)propanoic acid, have been used as renewable building blocks for polybenzoxazine synthesis. This highlights the potential of these compounds in developing sustainable materials for various applications (Acerina Trejo-Machin et al., 2017).
properties
IUPAC Name |
3-(4-methoxy-2-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-7-10(14-2)5-3-9(8)4-6-11(12)13/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVXYOSXSAOTAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-2-methylphenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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